molecular formula C15H24N2 B13601774 2-(1-Benzylpiperidin-3-YL)propan-2-amine

2-(1-Benzylpiperidin-3-YL)propan-2-amine

Cat. No.: B13601774
M. Wt: 232.36 g/mol
InChI Key: PVGIFDXEYRKZNC-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)propan-2-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a benzyl group and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the propan-2-amine group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and reducing agents like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(1-Benzylpiperidin-3-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpiperidin-2-yl)propan-2-amine
  • 2-(1-Benzylpiperidin-3-yl)propan-1-amine

Uniqueness

2-(1-Benzylpiperidin-3-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)propan-2-amine

InChI

InChI=1S/C15H24N2/c1-15(2,16)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12,16H2,1-2H3

InChI Key

PVGIFDXEYRKZNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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